

Propargyl-PEG2-methylamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Propargyl-PEG2-methylamine*

Cat. No.: *B610228*

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Introduction

Propargyl-PEG2-methylamine is a heterobifunctional linker molecule integral to the advancement of bioconjugation techniques, particularly in the fields of targeted drug delivery and induced protein degradation. Its structure, featuring a terminal propargyl group and a primary methylamine, allows for sequential and orthogonal conjugation to various biomolecules and small molecule effectors. This guide provides an in-depth overview of its identification, properties, and applications, with a focus on experimental protocols for its use in creating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Identification and Properties

Propargyl-PEG2-methylamine is chemically defined as 1-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)methanamine. Its key identifying feature is its Chemical Abstracts Service (CAS) number: 1835759-76-6^{[1][2][3][4][5][6]}. The molecule consists of a propargyl group, providing an alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a two-unit polyethylene glycol (PEG) spacer that enhances solubility and provides spatial separation, and a terminal methylamine for amide bond formation with activated carboxylic acids.

Quantitative Data Summary

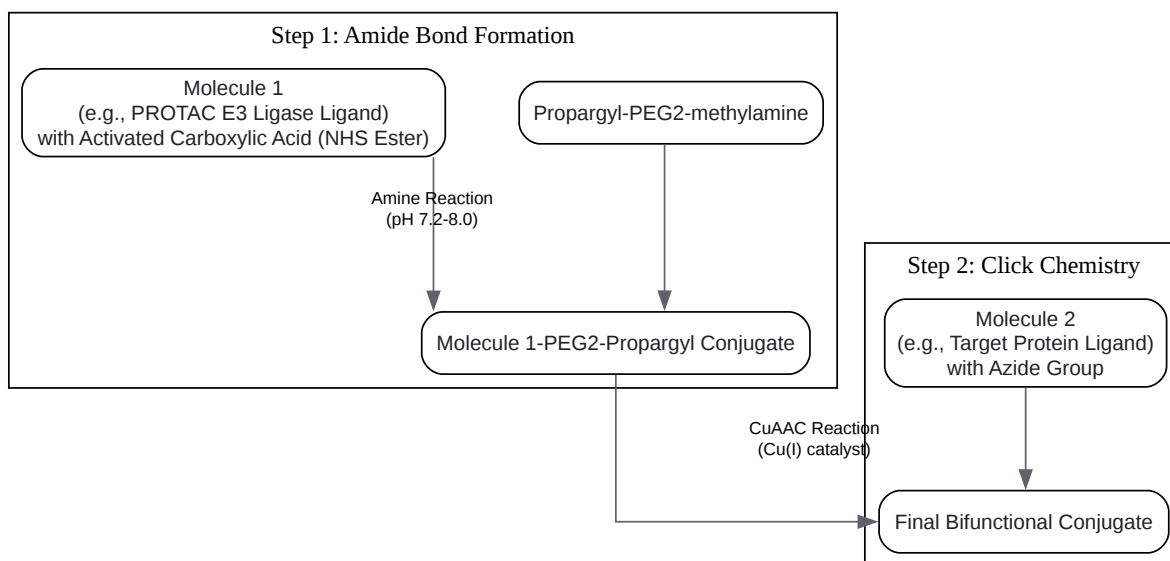
The following table summarizes the key quantitative data for **Propargyl-PEG2-methylamine**, compiled from various commercial suppliers.

Property	Value	Source(s)
CAS Number	1835759-76-6	[1] [2] [3] [4] [5] [6]
Molecular Formula	C8H15NO2	[3]
Molecular Weight	157.2 g/mol	[1] [3] [7]
Purity	Typically ≥98%	[3]
Appearance	Liquid	[8]
Solubility	Soluble in Water, DMSO, DCM, DMF	[3]
Storage Conditions	-20°C	[3]

Core Applications and Experimental Workflows

Propargyl-PEG2-methylamine's bifunctional nature makes it a versatile tool for covalently linking two different molecules. The propargyl group's alkyne is a handle for click chemistry, while the methylamine group readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[\[1\]](#)[\[3\]](#)[\[7\]](#) This allows for a modular approach to synthesizing complex bioconjugates.

The following diagram illustrates the general experimental workflow for utilizing **Propargyl-PEG2-methylamine** as a linker.



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Caption: General workflow for synthesizing a bifunctional molecule using **Propargyl-PEG2-methylamine**.

Experimental Protocols

The following are detailed methodologies for the two key reactions involving **Propargyl-PEG2-methylamine**.

Protocol 1: Amide Bond Formation with an NHS Ester

This protocol describes the conjugation of the methylamine group of **Propargyl-PEG2-methylamine** to a molecule containing an NHS ester.

Materials:

- Molecule of interest with an NHS ester functional group

- **Propargyl-PEG2-methylamine**

- Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.4)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., HPLC, silica gel chromatography)

Procedure:

- Preparation of Reactants:
 - Dissolve the NHS ester-containing molecule in a minimal amount of anhydrous DMF or DMSO.
 - Dissolve **Propargyl-PEG2-methylamine** in the reaction buffer. A slight molar excess (1.1 to 1.5 equivalents) of the amine may be used to drive the reaction to completion.
- Conjugation Reaction:
 - Slowly add the dissolved NHS ester to the **Propargyl-PEG2-methylamine** solution with gentle stirring.
 - Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time should be determined empirically.
- Quenching the Reaction:
 - Add a small amount of quenching buffer (e.g., Tris-HCl) to the reaction mixture to consume any unreacted NHS ester.
 - Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
- Purification:

- Purify the resulting propargyl-functionalized molecule using an appropriate method, such as reverse-phase HPLC or silica gel chromatography, to remove unreacted starting materials and byproducts.
- Characterization:
 - Confirm the identity and purity of the product using techniques like LC-MS and NMR.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the propargyl-functionalized molecule (from Protocol 1) to an azide-containing molecule.

Materials:

- Propargyl-functionalized molecule
- Azide-containing molecule of interest
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
- Solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 100 mM stock solution of CuSO_4 in water.
 - Prepare a 200 mM stock solution of THPTA in water.

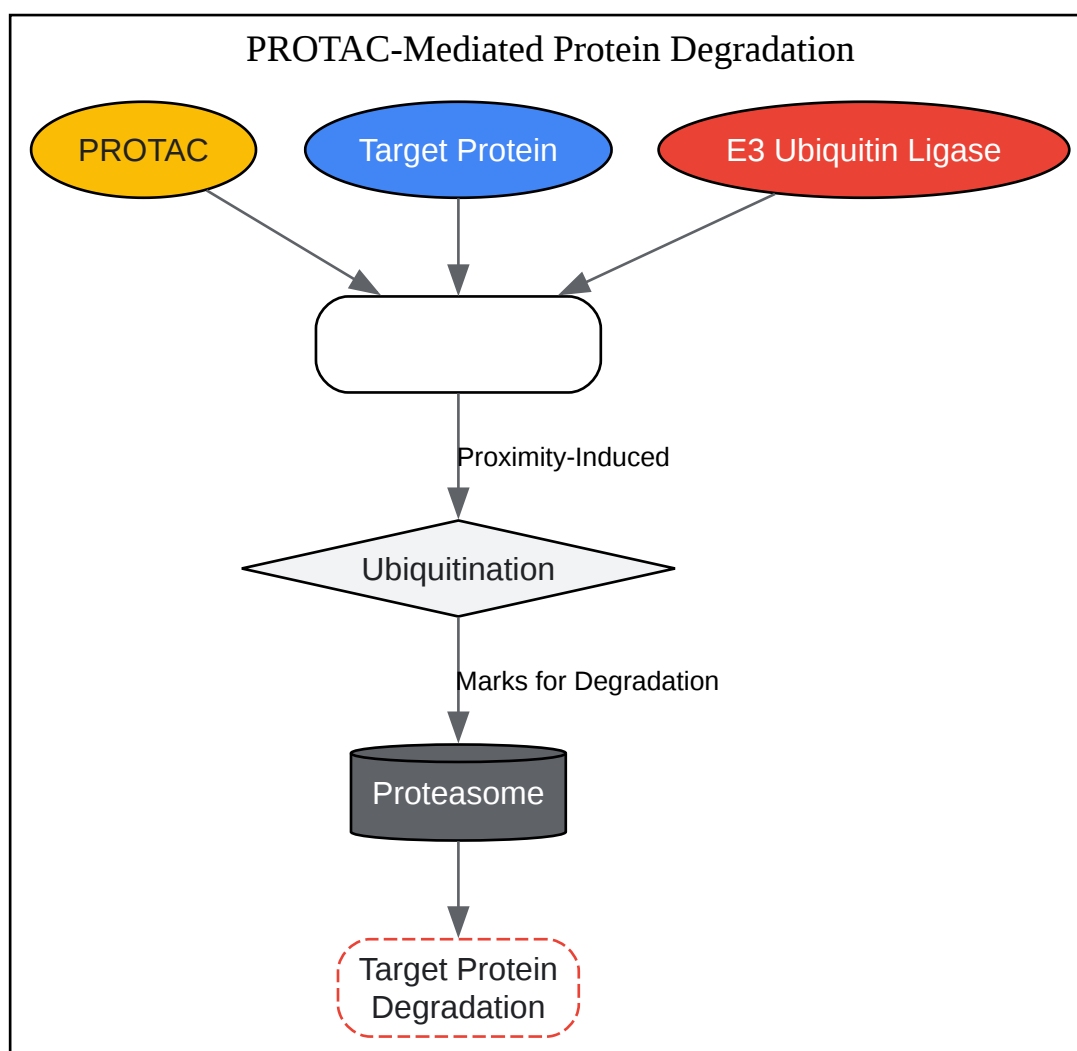
- Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
- Reaction Setup:
 - In a reaction vessel, dissolve the propargyl-functionalized molecule and the azide-containing molecule in the chosen solvent system.
 - Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 μM.
- Initiation of the Reaction:
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.
- Incubation:
 - Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.
- Purification:
 - Purify the final conjugate using a suitable method. For protein conjugates, size-exclusion chromatography is often used to remove excess reagents. For small molecule conjugates, reverse-phase HPLC is typically employed.
- Characterization:
 - Characterize the final product by LC-MS to confirm the molecular weight of the conjugate and assess its purity.

Application in PROTAC Development

A significant application of **Propargyl-PEG2-methylamine** is in the synthesis of PROTACs.^[9] ^[10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.^{[11][12]} The linker component of a PROTAC, for which **Propargyl-PEG2-methylamine**

is well-suited, is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[12]

The following diagram illustrates the role of a PROTAC, synthesized using a linker like **Propargyl-PEG2-methylamine**, in mediating protein degradation.



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Caption: Signaling pathway for PROTAC-induced protein degradation.

Conclusion

Propargyl-PEG2-methylamine is a valuable chemical tool for researchers in drug development and chemical biology. Its defined structure and bifunctional nature enable the

straightforward and modular synthesis of complex molecules like ADCs and PROTACs. The experimental protocols provided in this guide offer a starting point for the successful application of this versatile linker in various research endeavors. As with any chemical synthesis, reaction conditions may require optimization for specific substrates to achieve desired yields and purity.

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